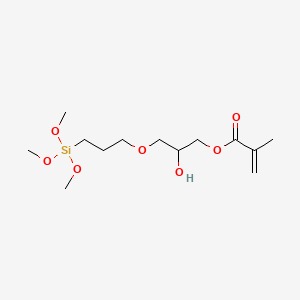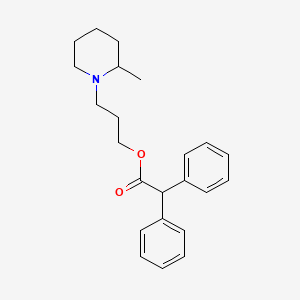
3-(2'-Methylpiperidino)propyl diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2’-Methylpiperidino)propyl diphenylacetate is a chemical compound with the molecular formula C23H29NO2. It consists of 29 hydrogen atoms, 23 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is known for its complex structure, which includes multiple bonds, aromatic rings, and functional groups such as esters and tertiary amines .
Preparation Methods
The synthesis of 3-(2’-Methylpiperidino)propyl diphenylacetate involves several steps. One common method includes the esterification of diphenylacetic acid with 3-(2’-methylpiperidino)propanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-(2’-Methylpiperidino)propyl diphenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl diphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-(2’-Methylpiperidino)propyl diphenylacetate can be compared with other similar compounds, such as:
Properties
CAS No. |
63905-82-8 |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO2/c1-19-11-8-9-16-24(19)17-10-18-26-23(25)22(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-7,12-15,19,22H,8-11,16-18H2,1H3 |
InChI Key |
RJUUDPCLWNXKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



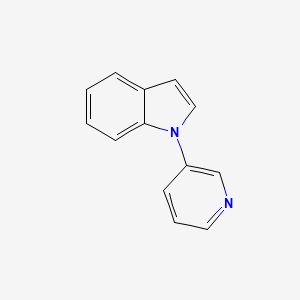
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
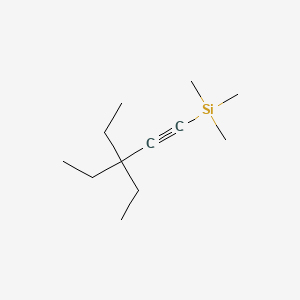
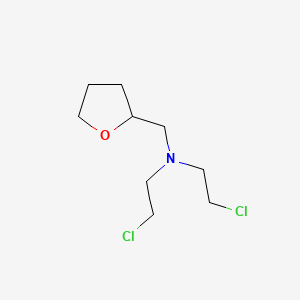
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
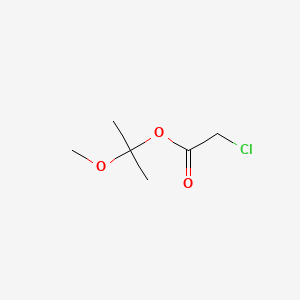

![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)

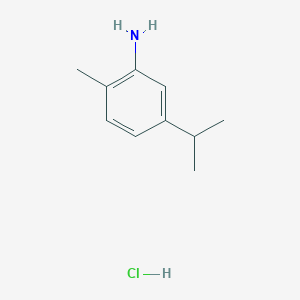
![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)
